molecular formula C15H17NO B14407603 3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one CAS No. 83319-24-8

3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one

Katalognummer: B14407603
CAS-Nummer: 83319-24-8
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: KRZDCGFXFLDWIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one is an organic compound that features a quinoline ring attached to a butanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with quinoline under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolinone derivatives, alcohols, and substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the combination of the quinoline ring and the butanone structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Eigenschaften

CAS-Nummer

83319-24-8

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

3,3-dimethyl-1-quinolin-2-ylbutan-2-one

InChI

InChI=1S/C15H17NO/c1-15(2,3)14(17)10-12-9-8-11-6-4-5-7-13(11)16-12/h4-9H,10H2,1-3H3

InChI-Schlüssel

KRZDCGFXFLDWIP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)CC1=NC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.